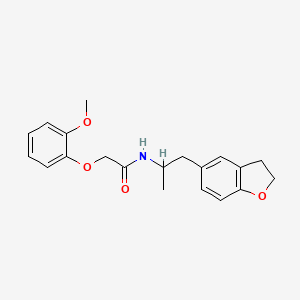

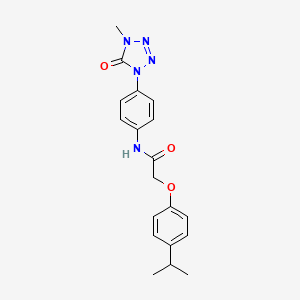

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)-2-(2-methoxyphenoxy)acetamide, also known as DPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPMA is a small molecule that belongs to the class of amides and has a molecular weight of 357.44 g/mol.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Acylations and Synthesis Techniques : Early work by Yamaguchi et al. demonstrated methodologies for acylating methoxy-substituted 2-isopropenyl-2,3-dihydrobenzofurans, which are closely related to the core structure of the compound . These acylations with acetic acid–trifluoroacetic anhydride or N-methylformanilide–phosphoryl chloride expanded the toolkit for synthesizing complex benzofuran derivatives, providing a foundational approach to manipulating similar structures (Yamaguchi et al., 1984).

- Novel Anticholinesterases : Luo et al. explored the reductive cyclization of benzofuran derivatives, leading to compounds with significant anticholinesterase activity. This research underscores the therapeutic potential of dihydrobenzofuran and methanobenzodioxepine skeletons in creating potent inhibitors for enzymes like acetyl- and butyrylcholinesterase (Luo et al., 2005).

Biological Activities and Applications

- Antioxidant and Antimicrobial Properties : The work by Kaya et al. on hydrazide and oxadiazole derivatives, using 3-methoxyphenol as a starting substance, illustrated the antimicrobial and antiproliferative potential of these compounds against various bacterial strains and tumor cell lines. This study provides an insight into the possible application of derivatives of the compound for developing new chemotherapeutic agents (Kaya et al., 2017).

- Marine-Derived Compounds with Biological Activity : Lan et al. discovered novel isobenzofuranone derivatives from marine fungi, demonstrating cytotoxic activities against certain cancer cell lines. This research highlights the diverse potential of marine-derived benzofuran compounds in pharmaceutical development (Lan et al., 2014).

Chemical Interactions and Processes

- Cascade Synthesis : Zhou et al. developed a rhodium(III)-catalyzed coupling reaction for synthesizing 3-alkylidene dihydrobenzofuran derivatives, showcasing an efficient method for creating complex molecular architectures from simpler structures. This process emphasizes the versatility of dihydrobenzofuran as a scaffold for synthesizing novel compounds with potential applications in various fields (Zhou et al., 2015).

Propriétés

IUPAC Name |

N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-14(11-15-7-8-17-16(12-15)9-10-24-17)21-20(22)13-25-19-6-4-3-5-18(19)23-2/h3-8,12,14H,9-11,13H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQFCUGECHYWAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCC2)NC(=O)COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)

![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)

![ethyl 3-(3-chlorophenyl)-5-(4-(N,N-dimethylsulfamoyl)benzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2514315.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2514316.png)

![3-allyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2514318.png)

![2,4-Dibromo-6-{[(4-fluorobenzyl)imino]methyl}benzenol](/img/structure/B2514322.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514323.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)